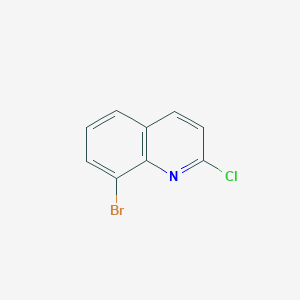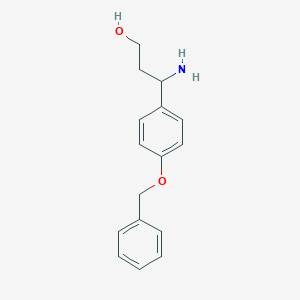
7-メチル-2,3-ジヒドロ-1H-インデン-4-イルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-2,3-dihydro-1H-inden-4-yl acetate is an organic compound with the molecular formula C12H14O2. It is a derivative of indane, a bicyclic hydrocarbon, and features an acetate functional group.
科学的研究の応用
7-methyl-2,3-dihydro-1H-inden-4-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-methyl-2,3-dihydro-1H-indene.
Acetylation: The indene derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
化学反応の分析
Types of Reactions
7-methyl-2,3-dihydro-1H-inden-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 7-methyl-2,3-dihydro-1H-inden-4-one or 7-methyl-2,3-dihydro-1H-inden-4-carboxylic acid.
Reduction: Formation of 7-methyl-2,3-dihydro-1H-inden-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may interact with cellular pathways. The indane core can interact with various receptors or enzymes, modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
7-methyl-2,3-dihydro-1H-indene: The parent compound without the acetate group.
7-methyl-2,3-dihydro-1H-inden-4-ol: The reduced form of the acetate derivative.
7-methyl-2,3-dihydro-1H-inden-4-one: The oxidized form of the acetate derivative.
Uniqueness
7-methyl-2,3-dihydro-1H-inden-4-yl acetate is unique due to the presence of the acetate functional group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
(7-methyl-2,3-dihydro-1H-inden-4-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-12(14-9(2)13)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABWFAYFFNHAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379338 |
Source


|
| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-12-6 |
Source


|
| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)



